5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions:
Thiol Group Introduction: The thiol group can be introduced by reacting the intermediate compound with thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its triazole moiety.
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Potential use as a fungicide or pesticide.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal agent.
Uniqueness
5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 3-chlorophenyl and 2,5-dimethoxybenzylidene groups, which may impart specific biological activities and chemical properties not found in other triazole derivatives.
Properties
CAS No. |
478254-77-2 |
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Molecular Formula |
C17H15ClN4O2S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-6-7-15(24-2)12(9-14)10-19-22-16(20-21-17(22)25)11-4-3-5-13(18)8-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
HMIWKSCAJFVHLA-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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